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protein X, woodchuck hepatitis virus - 147829-08-1

protein X, woodchuck hepatitis virus

Catalog Number: EVT-1516830
CAS Number: 147829-08-1
Molecular Formula: C11H19NO3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The woodchuck hepatitis virus X protein, commonly referred to as WHX, is a critical component of the woodchuck hepatitis virus, which is a member of the Hepadnaviridae family. This virus is particularly significant in studying hepatitis B virus (HBV) due to its similarities with HBV, including the presence of an X gene that encodes a multifunctional protein. The WHX protein plays a vital role in viral replication and pathogenesis, functioning primarily as a transcriptional activator that influences both viral and host cellular genes.

Source

The woodchuck hepatitis virus was first identified in the 1980s and has since been extensively studied as a model for understanding hepatitis B virus infection and liver disease. The X gene of WHV encodes a protein that is approximately 17 kDa in size and is essential for the infectivity of the virus in its natural host, the woodchuck (Marmota monax) .

Classification

The woodchuck hepatitis virus belongs to the genus Orthohepadnavirus within the Hepadnaviridae family. This classification includes other mammalian hepadnaviruses such as HBV and duck hepatitis B virus. The WHX protein is homologous to the HBX protein found in HBV, sharing structural and functional characteristics that are crucial for their respective viral life cycles .

Synthesis Analysis

Methods

The synthesis of WHX involves transcription from the WHV genome, which contains multiple open reading frames. The WHX gene is transcribed into mRNA, which is then translated into the WHX protein. Techniques such as polymerase chain reaction mutagenesis are employed to create specific WHX mutants for functional studies .

Technical Details

To analyze the function of WHX, researchers often use transient transfection methods in hepatoma cell lines, allowing for the assessment of viral replication and transactivation capabilities. For instance, site-directed mutagenesis has been utilized to generate specific WHX mutants that can help elucidate the roles of different domains within the protein .

Molecular Structure Analysis

Structure

Recent studies utilizing cryo-electron microscopy have provided insights into the structural details of WHX and its interactions with other viral components. The WHX protein exhibits a complex structure with multiple domains that facilitate its interaction with cellular machinery .

Data

The structural analysis revealed that WHX contains regions critical for binding to host proteins, particularly those involved in transcriptional regulation and proteasomal degradation . The high degree of conservation between WHX and HBX suggests similar mechanisms of action across different hepadnaviruses.

Chemical Reactions Analysis

Reactions

WHX participates in several biochemical reactions within infected cells. Its primary role involves transactivating various viral promoters, which enhances the expression of viral proteins necessary for replication . Additionally, it may modulate host cell signaling pathways to promote a favorable environment for viral persistence.

Technical Details

Studies have shown that WHX can interact with cellular transcription factors and components of the proteasome complex, indicating its involvement in modifying host cellular responses during infection . This interaction is crucial for establishing chronic infection.

Mechanism of Action

Process

The mechanism by which WHX exerts its effects primarily involves transcriptional activation. It binds to specific DNA sequences within viral promoters and recruits co-activators or alters chromatin structure to enhance gene expression .

Data

Experimental data indicate that mutations in key domains of WHX significantly impair its ability to activate transcription, thereby reducing viral replication efficiency . This highlights the importance of precise structural features for its function.

Physical and Chemical Properties Analysis

Physical Properties

WHX is characterized as a soluble cytoplasmic protein under physiological conditions. It is relatively stable but can undergo conformational changes upon binding to other proteins or nucleic acids .

Chemical Properties

WHX exhibits properties typical of transcription factors, including specific binding affinities for DNA and interactions with various co-factors involved in gene regulation. Its post-translational modifications also play a role in modulating its activity and stability within infected cells .

Applications

Scientific Uses

The study of woodchuck hepatitis virus X protein has significant implications for understanding hepatitis B virus pathogenesis and developing therapeutic strategies. Research on WHX provides insights into potential antiviral targets and informs vaccine development efforts against hepatitis viruses . Additionally, because of its role in liver disease progression, WHX serves as an important model for studying hepatocellular carcinoma associated with chronic viral infections .

Molecular Characterization of WHx

Genomic Organization and Evolutionary Conservation Among Hepadnaviruses

The X gene of woodchuck hepatitis virus (WHV) resides within a conserved genomic region overlapping the viral enhancer and core promoter, positioned downstream of the surface antigen genes and upstream of the direct repeat (DR) regions essential for replication initiation [1] [7]. WHV transcription yields a 0.7-kb mRNA encoding WHx, characterized by poor polyadenylation and predominant nuclear accumulation in infected hepatocytes [7]. Promoter mapping identifies a critical cis-regulatory domain (nucleotides 1482–1502) with a 10-nucleotide core sequence (1490-TGGCTTTCC-1499) essential for transcriptional activity. Mutations at T1490 or G1491 reduce promoter activity by 100-fold, underscoring its functional significance [7].

WHx shares ~65% amino acid identity with its hepatitis B virus (HBV) counterpart (HBx) and exhibits conservation across mammalian hepadnaviruses, including ground squirrel (GSHV) and Arctic squirrel (ASHV) viruses [1] [8]. Evolutionary analyses reveal strong purifying selection on the X gene, indicating its indispensable role in viral fitness. Functional studies demonstrate that WHx mutants with disrupted coding sequences replicate in vitro but fail to establish infection in vivo, highlighting its non-redundant role in the viral life cycle within hosts [1].

Table 1: Genomic Features of Hepadnaviral X Genes

VirusX mRNA SizePromoter LocationConservation vs. WHxFunctional Critical Sites
WHV0.7 kb1482–1502 nt100% (reference)T1490, G1491
HBV0.7 kb~1380–1400 nt~65%Analogous promoter core
GSHV0.7 kbHomologous region~80%Conserved T/G residues
ASHV0.7 kbHomologous region~75%Conserved T/G residues

Structural Domains and Functional Motifs of WHx

WHx is a multifunctional 17 kDa protein lacking defined tertiary structure but harboring conserved modular domains critical for its activity:

  • Transactivation Domain (TAD): The N-terminal region (residues 1–50) mediates interactions with host transcription factors (e.g., CREB, ATF-2) and viral promoters. This domain is essential for transcriptional transactivation of viral and cellular genes [4] [9].
  • EF-hand-like Motif: A calcium-binding motif (residues 70–90) resembling the helix-loop-helix structure of calmodulin. Though divergent from canonical EF-hands, this motif influences WHx stability and signaling functions [3] [9].
  • Nuclear Export Signal (NES): A leucine-rich motif (residues 100–110) recognized by CRM1 exportin. This signal promotes cytoplasmic shuttling under specific conditions [5].
  • Disordered C-terminal Region: Facilitates dynamic protein-protein interactions with proteasomal components and DNA repair machinery (e.g., ATM kinase) [4] [9].

Table 2: Key Functional Motifs in WHx

MotifLocation (residues)Sequence FeaturesFunction
Transactivation1–50Acidic, hydrophobic patchesBinds transcription factors
EF-hand-like70–90Helix-loop-helixCalcium sensing/stability
NES100–110Leucine-rich (LxxxLxxL)CRM1-mediated export
Proteasome-Binding120–140Hydrophobic clusterDegradation regulation

Biochemical Properties: Molecular Weight, Post-Translational Modifications

WHx is a 154-amino-acid phosphoprotein with a molecular weight of 17 kDa under denaturing conditions [1] [4]. Biochemical analyses reveal several post-translational modifications (PTMs) that modulate its activity:

  • Phosphorylation: Ser/Thr residues (e.g., S41, T105) undergo phosphorylation by cellular kinases (e.g., MAPK, PKC). This regulates WHx transactivation potential and protein-protein interactions [4].
  • Ubiquitination: Lys residues (e.g., K95, K140) are targets for both mono- and polyubiquitination. Monoubiquitination enhances transactivation, while polyubiquitination (K48-linked) targets WHx for proteasomal degradation [4] [6].
  • Acetylation: N-terminal acetylation modulates DNA-binding affinity and nuclear retention [10].

WHx exhibits pH-dependent oligomerization, forming dimers/trimers in acidic environments (e.g., within nuclear compartments), which may regulate its transcriptional activity [9].

Subcellular Localization: Nuclear vs. Cytoplasmic Compartmentalization

WHx exhibits nucleocytoplasmic shuttling governed by a balance of intrinsic signals:

  • Nuclear Localization Signals (NLS): Two weak NLS motifs reside within the homeodomain (NLS1: residues 30–40; NLS2: residues 130–140). These basic clusters (e.g., R/K-R/K-x-R/K) facilitate importin-α binding but require cooperative interactions with host factors (e.g., Homothorax) for efficient nuclear import [5].
  • NES-CRM1 Axis: The leucine-rich NES mediates cytoplasmic translocation via CRM1. Leptomycin B (CRM1 inhibitor) induces nuclear accumulation, confirming functional NES activity [5].
  • Localization Dynamics: In infected hepatocytes, WHx is predominantly nuclear during early infection (enhancing viral transcription) but shifts to cytoplasm during late stages (modulating apoptosis/signaling). This trafficking is calcium-dependent, involving the EF-hand motif [3] [5].

Bimodal Protein Stability and Turnover Dynamics

WHx exhibits biphasic degradation kinetics governed by:

  • Ubiquitin-Proteasome System (UPS): Polyubiquitination by E3 ligases (e.g., SCF complexes) targets WHx for 26S proteasomal degradation (half-life: ~30 min). Inhibiting proteasomes (e.g., with MG132) stabilizes nuclear WHx and amplifies transactivation [4] [6].
  • Calcium-Dependent Stabilization: Calcium binding via the EF-hand motif reduces ubiquitin ligase accessibility, extending half-life to >4 hours. This stabilizes cytoplasmic WHx pools, promoting pro-viral signaling [3] [6].
  • Autophagic Clearance: A minor lysosome-dependent pathway contributes to turnover during cellular stress, though its biological relevance remains unclear [6].

Turnover dynamics directly influence WHx function: rapid degradation limits transactivation duration, while stabilized forms sustain oncogenic signaling—a feature linked to WHV-associated hepatocellular carcinoma [1] [6].

Table 3: WHx Degradation Pathways

Degradation RouteKey MediatorsHalf-LifeFunctional Consequence
ProteasomalE3 ligases (SCF), K48-Ub~30 minLimits transcriptional activity
Calcium-StabilizedEF-hand-Ca²⁺ complex>4 hoursSustains signaling/transformation
AutophagicLC3, p62VariableStress-responsive clearance

Properties

CAS Number

147829-08-1

Product Name

protein X, woodchuck hepatitis virus

Molecular Formula

C11H19NO3

Synonyms

protein X, woodchuck hepatitis virus

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